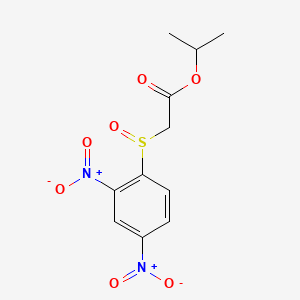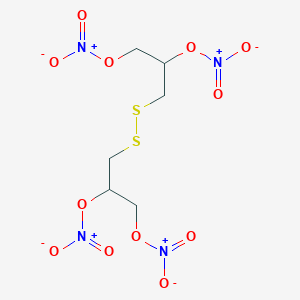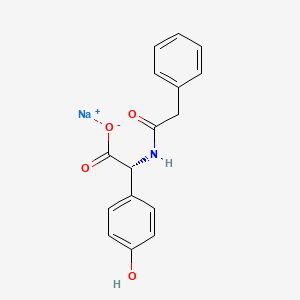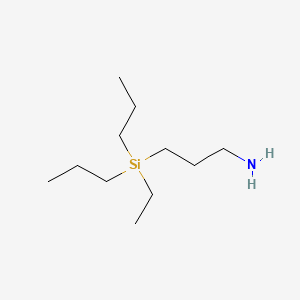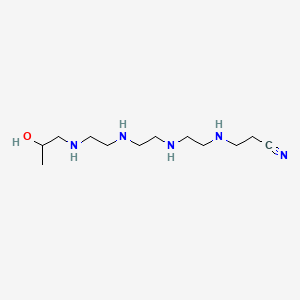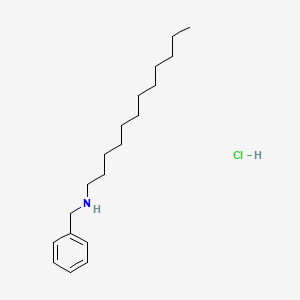
N-Dodecylbenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN . It is a derivative of benzylamine, where the benzyl group is substituted with a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Dodecylbenzylamine hydrochloride can be synthesized through the alkylation of benzylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N-Dodecylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or dodecyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted benzylamines or dodecylamines
Applications De Recherche Scientifique
N-Dodecylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Dodecylbenzylamine hydrochloride involves its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the benzylamine group can form hydrogen bonds and ionic interactions. This dual functionality allows it to disrupt lipid membranes, solubilize hydrophobic compounds, and stabilize emulsions .
Comparaison Avec Des Composés Similaires
N-Dodecylamine: Similar in structure but lacks the benzyl group.
Benzylamine: Lacks the dodecyl chain.
N-Dodecylbenzylamine: The free base form without the hydrochloride salt
Uniqueness: N-Dodecylbenzylamine hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic benzylamine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Propriétés
Numéro CAS |
2090-62-2 |
|---|---|
Formule moléculaire |
C19H34ClN |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
N-benzyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H33N.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16,20H,2-10,14,17-18H2,1H3;1H |
Clé InChI |
OTPBAANTTKRERC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




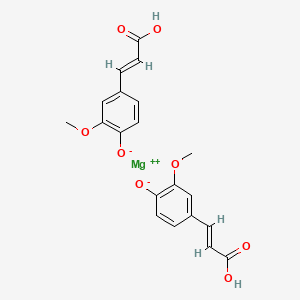

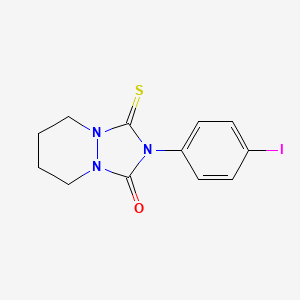
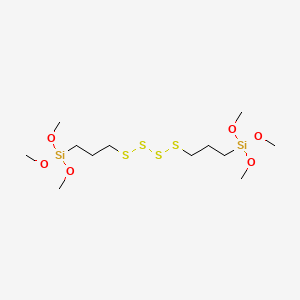
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

